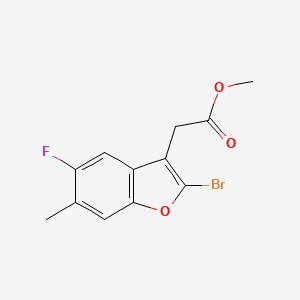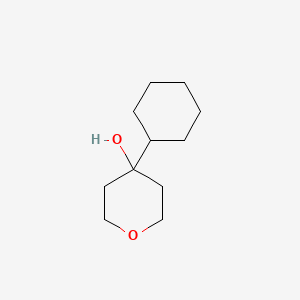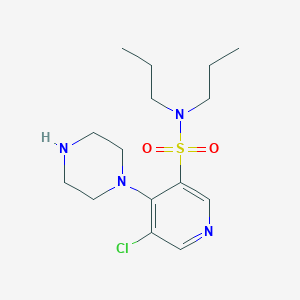
5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro-substituted pyridine ring, a piperazine moiety, and dipropyl groups attached to the nitrogen atoms. Sulfonamides are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the chloro substituent, and attachment of the piperazine and dipropyl groups. One common method involves the reaction of 5-chloro-4-(piperazin-1-yl)pyrimidine with dipropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as chloroform, and a base, such as potassium carbonate, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochloride: Similar structure but with a pyrimidine ring instead of a pyridine ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Contains a piperidine moiety and benzothiazole ring.
Uniqueness
5-Chloro-4-(piperazin-1-yl)-N,N-dipropylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro substituent and sulfonamide group enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H25ClN4O2S |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
5-chloro-4-piperazin-1-yl-N,N-dipropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C15H25ClN4O2S/c1-3-7-20(8-4-2)23(21,22)14-12-18-11-13(16)15(14)19-9-5-17-6-10-19/h11-12,17H,3-10H2,1-2H3 |
InChI Key |
YILGLZJLCKMCKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1N2CCNCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


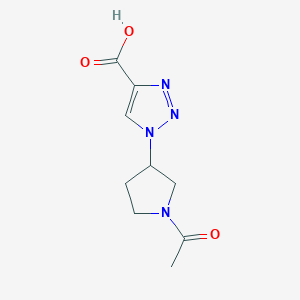
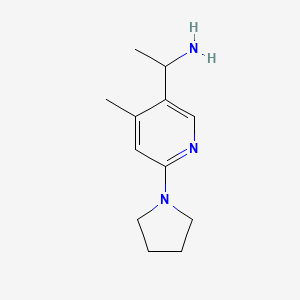

![(6-(4-Methoxyphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)(piperazin-1-yl)methanone](/img/structure/B11803133.png)
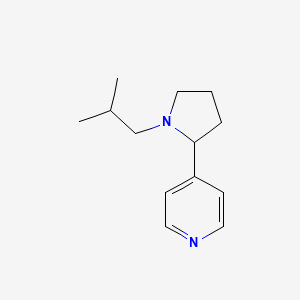
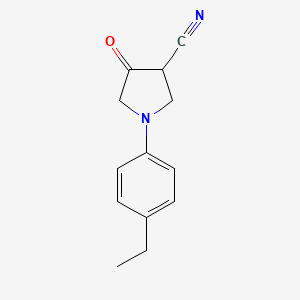
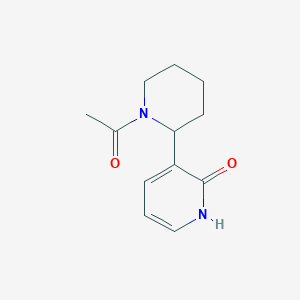
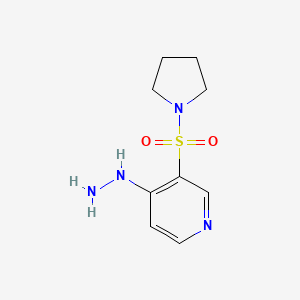
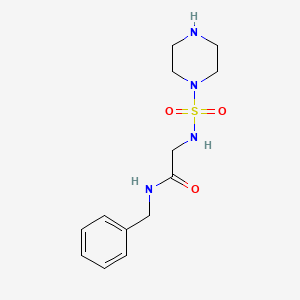
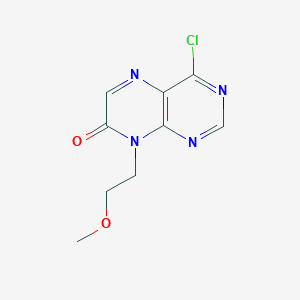
![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11803180.png)

